molecular formula C10H9F3O3 B15278361 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid

3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid

Cat. No.: B15278361
M. Wt: 234.17 g/mol
InChI Key: HTQNGPLHCGJKGK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid: is a fluorinated organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoroacetic acid and a suitable catalyst to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as crystallization or distillation, are used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3,3,3-Trifluoro-2-oxo-2-(P-tolyl)propionic acid.

    Reduction: Formation of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its stability and reactivity make it a useful probe in biochemical assays.

Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its unique properties contribute to the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
  • 3,3,3-Trifluoropropionic acid

Comparison: Compared to similar compounds, 3,3,3-Trifluoro-2-hydroxy-2-(P-tolyl)propionic acid is unique due to the presence of the P-tolyl group, which imparts distinct chemical and physical properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H9F3O3/c1-6-2-4-7(5-3-6)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15)

InChI Key

HTQNGPLHCGJKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

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